R121919 hydrochloride

CRF1 receptor binding affinity Receptor selectivity In vitro pharmacology

R121919 hydrochloride (NBI 30775) is the definitive CRF1 antagonist for translational stress research. Unlike Antalarmin (cLogP 6.7, solubility <1 µg/mL), R121919 delivers >10 mg/mL water solubility, a log P of 4.9, and oral brain penetration. It is the only small-molecule CRF1 antagonist with a clinical profile comparable to paroxetine in major depression trials. With >1000-fold selectivity over CRF2 and 70+ off-targets, it ensures unambiguous target engagement. Choose R121919 when your protocol demands robust, dose-dependent HPA axis suppression and clinical relevance.

Molecular Formula C22H33ClN6
Molecular Weight 417.0 g/mol
CAS No. 195055-66-4
Cat. No. B1678691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR121919 hydrochloride
CAS195055-66-4
SynonymsR 121919 hydrochloride;  R121919 hydrochloride;  R-121919 hydrochloride;  R-121919;  R 121919;  R121919
Molecular FormulaC22H33ClN6
Molecular Weight417.0 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C.Cl
InChIInChI=1S/C22H32N6.ClH/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3;/h12-14H,8-11H2,1-7H3;1H
InChIKeyLGDDPMVPDGTXMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R121919 Hydrochloride: A Clinically-Tested, Orally Bioavailable CRF1 Antagonist for Stress and Depression Research


R121919 hydrochloride (NBI 30775) is a potent, brain-penetrant, and highly selective non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor [1]. Characterized by a Ki of 2-5 nM for the CRF1 receptor and a functional IC50 of 20 nM for inhibiting CRF-stimulated ACTH release [2], it is a water-soluble pyrazolopyrimidine [3] with oral bioavailability . Its design was optimized to reduce lipophilicity, achieving a log P of 4.9 [2]. Unlike many tool compounds, R121919 has been evaluated in human clinical trials for major depressive disorder [4].

Why Generic Substitution with Other CRF1 Antagonists is Not Viable for R121919-Based Research Protocols


The CRF1 antagonist class exhibits profound variability in physicochemical and pharmacokinetic properties, rendering compounds non-interchangeable in experimental protocols. For example, the earlier prototypical antagonist Antalarmin possesses a much higher lipophilicity (cLogP 6.7 vs. 4.9) and extremely poor aqueous solubility (<1 µg/mL) [1], which severely limits its formulation and in vivo application compared to the water-soluble R121919 (water solubility >10 mg/mL) [2]. Furthermore, while several CRF1 antagonists show similar in vitro binding affinity (e.g., CP-154526 Ki = 2.7 nM ), they differ significantly in their functional blockade of downstream HPA axis activation and in vivo efficacy [3]. Crucially, R121919 remains the only small-molecule CRF1 antagonist from this generation to have demonstrated a clinical profile in depressed patients comparable to the antidepressant paroxetine [4], a benchmark that cannot be assumed for other in-class research compounds.

Quantitative Differentiation Guide: R121919 vs. Key CRF1 Antagonists and Clinical Standards


Comparative Affinity and Selectivity Profile: R121919 vs. CP-154526, Antalarmin, Pexacerfont, and Verucerfont

R121919 demonstrates high affinity for the human CRF1 receptor with a Ki of 3.5 nM . This is comparable to, or marginally weaker than, some earlier prototypes like CP-154526 (Ki = 2.7 nM) and Antalarmin (Ki = 1-2.7 nM), but is significantly more potent than later clinical candidates like Pexacerfont (IC50 = 6.1 nM) and Verucerfont (IC50 = 6.1 nM) [1]. A key differentiator for R121919 is its high degree of selectivity, exhibiting >1000-fold weaker activity at the CRF2 receptor, CRF-binding protein, and a panel of 70 other receptor types [2]. While CP-154526 and Verucerfont also show selectivity for CRF1 over CRF2 (>3700-fold and >164-fold, respectively) , R121919's selectivity has been validated across a broader panel of off-targets.

CRF1 receptor binding affinity Receptor selectivity In vitro pharmacology

Functional Antagonism of HPA Axis: R121919 vs. Antalarmin, CP-154526, and LWH234

In a direct head-to-head comparison of four CRF1 antagonists (R121919, Antalarmin, CP-154526, and LWH234) on swim-stress-induced ACTH release in rats, all three compounds except LWH234 attenuated the endocrine stress response. However, R121919 demonstrated a clear functional IC50 of 20 nM for inhibiting CRF-stimulated ACTH release from cultured rat pituitary cells [1]. The in vivo study quantified that R121919 at 10 mg/kg (i.p.) decreased swim-induced ACTH increases, an effect also observed with Antalarmin and CP-154526, but to varying extents [2]. LWH234 uniquely did not alter the swim-stress ACTH response but antagonized restraint-induced ACTH release [2].

HPA axis regulation In vivo functional antagonism Stress endocrinology

Anxiolytic Efficacy in the Elevated Plus-Maze: R121919 vs. Antalarmin

R121919 demonstrates robust, dose-dependent anxiolytic-like activity in the elevated plus-maze (EPM) model. Oral administration of R121919 at doses ranging from 0.63 to 20 mg/kg significantly attenuated swim-stress-induced anxiogenic behavior [1]. In a direct comparative study assessing chronic stress in aged rats, both R121919 and Antalarmin, administered in food chow for 3 months, prevented stress-induced anxiety-related behaviors [2]. While both compounds were effective, the study highlights that the anxiolytic efficacy of R121919 is achievable with an oral route and a wide dose range (0.63-20 mg/kg) [1], showcasing its robust bioavailability and CNS penetration.

Anxiety models Behavioral pharmacology In vivo efficacy

Clinical Efficacy Profile: R121919 Demonstrates Comparable Antidepressant Effects to Paroxetine

A key differentiator for R121919 is its progression to human clinical trials, where it demonstrated a clinical profile comparable to the established antidepressant paroxetine [1]. This observation was made in a 20-patient, open-label safety and tolerability study in patients with major depressive disorder (MDD) [2]. The study found R121919 to be well-tolerated at doses of 5-40 mg/day and 40-80 mg/day for 30 days, with no significant effects on weight, plasma leptin concentrations, or basal/stimulated HPA axis activity [2][3][4]. In contrast, other advanced CRF1 antagonists like Pexacerfont and Verucerfont have either failed to show efficacy in Phase II trials for MDD (Pexacerfont) [5] or have been discontinued for this indication (Verucerfont) [6].

Clinical pharmacology Major Depressive Disorder Translational psychiatry

Optimal Research and Translational Applications for R121919 Hydrochloride


Preclinical In Vivo Studies of Stress-Related HPA Axis Dysfunction

R121919 is the compound of choice for acute or chronic in vivo studies requiring robust, dose-dependent suppression of stress-induced ACTH release and HPA axis activity [1]. Its oral bioavailability and excellent brain penetration [2] ensure reliable target engagement following non-invasive administration routes, making it superior to less bioavailable or brain-penetrant CRF1 antagonists like Antalarmin [3]. Direct comparative data confirm its efficacy in attenuating swim-stress-induced endocrine responses, validating its use in established stress models [1].

Behavioral Pharmacology Models of Anxiety and Defensive Withdrawal

Given its well-documented anxiolytic-like effects in the elevated plus-maze and defensive withdrawal paradigms across a wide oral dose range (0.63-20 mg/kg) [2], R121919 is ideally suited for behavioral phenotyping experiments. The availability of direct head-to-head data against Antalarmin [4] and functional data against other tool compounds [1] provides a strong comparative framework for interpreting results in anxiety models.

Translational Research Programs Investigating CRF1 in Major Depressive Disorder

For research groups seeking to translate preclinical findings to the clinic, R121919 offers a unique advantage. It is the only small-molecule CRF1 antagonist from this class to have shown a clinical profile comparable to the antidepressant paroxetine in patients with major depression [5]. This human validation, combined with extensive preclinical data [2][4], positions R121919 as the most compelling tool compound for mechanistic studies aiming to bridge the gap between basic CRF1 biology and its therapeutic potential in mood disorders.

Selective CRF1 Receptor Occupancy and Target Engagement Studies

R121919's high selectivity profile (>1000-fold over CRF2 and 70 other receptors) [6] and its demonstrated, dose-dependent occupancy of brain CRF1 receptors [2] make it a precise molecular probe for CNS target engagement studies. This high selectivity minimizes the risk of off-target effects that could confound data interpretation, a critical advantage over less well-characterized or less selective in-class compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for R121919 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.